molecular formula C19H21NO5 B2993650 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795480-65-7

6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No.: B2993650
CAS No.: 1795480-65-7
M. Wt: 343.379
InChI Key: RWCBWIYHKZHULZ-UHFFFAOYSA-N
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Description

6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one (CAS 1795480-65-7) is a synthetic chemical compound with a molecular formula of C19H21NO5 and a molecular weight of 343.37 g/mol . This reagent features a complex structure integrating a 2H-pyran-2-one core linked via an ether bridge to a piperidine ring, which is further functionalized with a phenoxyacetyl group . The 2H-pyran-2-one scaffold is recognized as a privileged structure in medicinal chemistry and is found in numerous natural products and bioactive molecules . Compounds containing this scaffold have demonstrated a wide array of pharmacological activities, and research into pyran-based derivatives is a significant area of focus for the development of central nervous system (CNS) active agents . As a building block, this compound provides researchers with a versatile template for further chemical exploration, including the synthesis of more complex spirocyclic architectures or for investigating structure-activity relationships (SAR) in drug discovery campaigns . It is offered with a minimum purity of 90% and is supplied for laboratory research purposes . For Research Use Only. Not intended for diagnostic or therapeutic use, whether for human or veterinary use.

Properties

IUPAC Name

6-methyl-4-[1-(2-phenoxyacetyl)piperidin-4-yl]oxypyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-14-11-17(12-19(22)24-14)25-16-7-9-20(10-8-16)18(21)13-23-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCBWIYHKZHULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one typically involves multiple steps:

    Formation of the pyranone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyranone intermediate.

    Phenoxyacetylation: The final step involves the acylation of the piperidine nitrogen with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Biological Activity

6-Methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyranone ring linked to a piperidine moiety, which contributes to its pharmacological profile. The synthesis typically involves several steps:

  • Formation of the Pyranone Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Piperidine Moiety : This is done via nucleophilic substitution reactions.
  • Phenoxyacetylation : The final step involves acylation of the piperidine nitrogen with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance, it has shown significant inhibition against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer. The compound's mechanism appears to involve disruption of bacterial membrane integrity, leading to cell death .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. It was found to inhibit viral entry by blocking the interaction between HIV gp120 and CD4 receptors on host cells. This suggests potential as a therapeutic agent in HIV treatment regimens .

Antioxidant Activity

In addition to its antimicrobial and antiviral effects, this compound exhibits antioxidant properties. Studies using the DPPH assay demonstrated its ability to scavenge free radicals effectively, indicating its potential role in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayMechanism of ActionReference
AntimicrobialHelicobacter pyloriDisruption of membrane integrity
AntiviralHIVInhibition of gp120-CD4 interaction
AntioxidantFree radicalsFree radical scavenging

Case Study: Antiviral Efficacy

A systematic study investigated the efficacy of this compound against different strains of HIV, including AZT-resistant variants. The results indicated that the compound maintains activity against both X4 and R5 tropic viruses, highlighting its broad-spectrum antiviral potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs, differing primarily in the substituents on the piperidine ring or pyranone core. Below is a detailed comparison based on molecular features, synthesis pathways, and inferred properties:

Core Pyranone Derivatives

4-Methoxy-6-methyl-2H-pyran-2-one

  • Structure : Simplifies the target compound by replacing the piperidinyloxy group with a methoxy substituent.
  • Molecular Formula : C₇H₈O₃.
  • Key Data: Lacks the piperidine-acetyl chain, reducing molecular complexity and likely altering bioavailability. This analog is used as a reference in synthetic chemistry for pyranone modifications .

Piperidine-Substituted Pyranones

6-Methyl-4-((1-(2-Methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
  • Structure: Features a 2-methylbenzoyl group instead of 2-phenoxyacetyl on the piperidine.
  • Molecular Formula: C₁₉H₂₁NO₄.
  • Molecular Weight : 327.4 g/mol.
4-((1-(3-(2-Ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
  • Structure: Substitutes the phenoxyacetyl group with a 3-(2-ethoxyphenyl)propanoyl chain.
  • Molecular Formula: C₂₀H₂₃NO₅.
  • Molecular Weight : 385.5 g/mol.
  • Key Data : The ethoxy-phenyl extension may improve binding to aromatic receptor pockets, though steric bulk could limit conformational flexibility .
4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
  • Structure : Replaces the acetyl group with a sulfonyl-linked thiophene ring.
  • Molecular Formula: C₁₇H₂₁NO₅S₂.
  • Molecular Weight : 383.5 g/mol.
6-Methyl-4-({1-[3-(Phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one
  • Structure: Contains a phenylsulfanyl-propanoyl chain.
  • Molecular Formula: C₂₀H₂₃NO₄S.
  • Molecular Weight : 373.47 g/mol.
  • Key Data : The sulfur atom in the substituent could enhance oxidative stability or participate in hydrogen bonding, influencing target interactions .

Comparative Data Table

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) CAS Number
6-Methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one (Target) 2-Phenoxyacetyl C₁₉H₂₁NO₅ 343.4* Not provided
6-Methyl-4-((1-(2-methylbenzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one 2-Methylbenzoyl C₁₉H₂₁NO₄ 327.4 1704534-80-4
4-((1-(3-(2-Ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one 3-(2-Ethoxyphenyl)propanoyl C₂₀H₂₃NO₅ 385.5 1790200-80-4
4-((1-((5-Ethylthiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one 5-Ethylthiophen-2-yl sulfonyl C₁₇H₂₁NO₅S₂ 383.5 1795087-62-5
6-Methyl-4-({1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}oxy)-2H-pyran-2-one 3-(Phenylsulfanyl)propanoyl C₂₀H₂₃NO₄S 373.5 1795448-47-3

*Calculated based on structural formula.

Structural and Functional Insights

  • Phenoxyacetyl vs.
  • Sulfonyl vs. Acetyl : Sulfonyl groups (e.g., in ) enhance polarity and metabolic resistance compared to acetylated derivatives, which may influence pharmacokinetics .
  • Thiophene and Thioether Modifications : Sulfur-containing substituents (e.g., phenylsulfanyl in ) could alter redox properties or interact with cysteine residues in target proteins .

Research Implications

While specific bioactivity data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

Hydrophobicity: Methylbenzoyl and ethoxyphenyl derivatives may prioritize lipophilic interactions, whereas sulfonyl/phenoxyacetyl groups balance hydrophilicity.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for analogs in and , involving piperidine functionalization and pyranone coupling .

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